molecular formula C16H19NO3 B1398733 Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1359705-27-3

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No. B1398733
M. Wt: 273.33 g/mol
InChI Key: TYPXLONFNRCARO-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C16H19NO3 . It has a molecular weight of 273.33 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate consists of a benzyl group attached to a 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate core . The spirocyclic structure contains a nitrogen atom and an oxygen atom .


Physical And Chemical Properties Analysis

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Synthesis Techniques

  • A novel approach to synthesizing 2-oxa-7-azaspiro[3.5]nonane was detailed, showcasing the conversion of spirocyclic oxetanes into benzimidazoles, with the X-ray structure of the resultant tetracyclic system being revealed (Gurry, McArdle, & Aldabbagh, 2015).
  • Another synthesis method was highlighted, where 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile was synthesized via a diiron nonacarbonyl-assisted spirocyclization reaction (Gravestock & McKenzie, 2002).

Chemical Transformations and Reactions

  • Research showed the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
  • A study on the sequential generation and cyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane was conducted, providing insights into the reactivity of these radicals (Bejarano et al., 2022).

Catalytic Processes

  • The synthesis of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates was shown to undergo a transformation into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation conditions (Sukhorukov et al., 2008).

Structural and Synthetic Studies

  • A new synthesis method was developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, with potential applications in deriving novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

properties

IUPAC Name

benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-9-16(10-14)7-4-8-17(12-16)15(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPXLONFNRCARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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